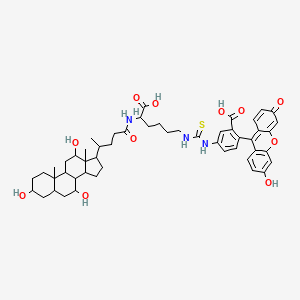

Cholyl-lysyl-fluorescein

Descripción

Propiedades

Fórmula molecular |

C51H63N3O11S |

|---|---|

Peso molecular |

926.1 g/mol |

Nombre IUPAC |

5-[[5-carboxy-5-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66) |

Clave InChI |

ZUJFMZPBQQCXQR-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C |

Origen del producto |

United States |

The Significance of Bile Acid Analogs in Hepatic Transport Research

Bile acid analogs are synthetically modified versions of endogenous bile acids, designed to probe and understand the complex processes of hepatic transport. The liver is central to the synthesis, conjugation, and circulation of bile acids, a process critical for dietary lipid digestion and the elimination of various substances from the body. The enterohepatic circulation, an efficient recycling system for bile acids between the liver and intestine, relies on a series of specialized transporter proteins. mdpi.com

Studying this system is crucial for understanding both normal physiology and various liver diseases. Bile acid analogs are invaluable in this research for several reasons:

Investigating Transporter Specificity: By systematically altering the structure of bile acids, researchers can determine the specific molecular features required for recognition and transport by various uptake and efflux proteins in the liver, such as the Na+-taurocholate cotransporting polypeptide (NTCP) and the bile salt export pump (BSEP). mdpi.comresearchgate.net

Probing Disease Mechanisms: Analogs can be designed to mimic the properties of bile acids that accumulate in cholestatic liver diseases, where bile flow is impaired. This allows for the detailed study of the mechanisms underlying drug-induced cholestasis and other hepatobiliary disorders. nih.govgoogle.com

Drug-Targeting Strategies: The liver's efficient uptake mechanism for bile acids can be exploited for drug delivery. By attaching a drug molecule to a bile acid analog, it's possible to target the drug specifically to the liver, enhancing its therapeutic effect while minimizing systemic side effects. researchgate.netexplorationpub.com

The development of bile acid analogs has significantly advanced our understanding of the molecular pharmacology and pathophysiology of the liver.

The Rationale for Fluorescent Labeling in Cellular and Molecular Biology

Fluorescent labeling is a cornerstone technique in modern biological and medical research. It involves attaching a fluorescent molecule, or fluorophore, to a specific molecule of interest, allowing it to be visualized and tracked. wikipedia.org This method offers several key advantages over other labeling techniques:

High Sensitivity: Fluorescent molecules can be detected at very low concentrations, enabling the study of molecular processes at the single-cell level. labinsights.nl

Real-Time Visualization: Fluorescent labeling allows for the dynamic, real-time observation of molecules within living cells and tissues. This is crucial for understanding complex cellular processes like protein trafficking and enzyme activity. labinsights.nl

Multiplexing Capabilities: Different fluorophores emit light at distinct wavelengths, making it possible to label and track multiple molecules simultaneously within the same cell or tissue sample. labinsights.nl

Subcellular Localization: Fluorescence microscopy provides high-resolution imaging, enabling researchers to pinpoint the precise location of labeled molecules within cellular compartments and organelles. labinsights.nlnumberanalytics.com

By harnessing the power of fluorescence, scientists can gain unprecedented insights into the intricate workings of biological systems, from the interactions of individual proteins to the complex dynamics of cellular signaling pathways.

An Overview of Cholyl Lysyl Fluorescein Clf in Biomedical Research

Methodologies for Cholyl-lysine Intermediate Formation

The initial and crucial stage in the synthesis of this compound is the formation of the cholyl-lysine intermediate. This process involves the coupling of cholic acid with a protected form of the amino acid lysine.

Reaction Conditions and Catalysis (e.g., N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, EEDQ)

The coupling of cholic acid and a protected lysine derivative is facilitated by the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). nih.gov EEDQ is a highly specific reagent for activating carboxyl groups, enabling the formation of amide bonds between carboxylic acids and amines with high efficiency and minimal racemization. nih.govwikipedia.org The mechanism involves the activation of the carboxylic acid group of cholic acid by EEDQ to form a mixed anhydride (B1165640) intermediate. This activated intermediate then readily reacts with the amino group of the lysine derivative. This method has been shown to produce the cholyl-lysine intermediate in high yields, with one study reporting a yield of 94%. nih.gov

Stoichiometry and Solvent Systems (e.g., anhydrous dimethylformamide, DMF)

The stoichiometry of the reactants is a critical factor in maximizing the yield of the cholyl-lysine intermediate. To drive the reaction to completion, an excess of the protected lysine derivative is typically used relative to cholic acid. For instance, a successful synthesis utilized a molar ratio of 7 mmol of N-epsilon-CBZ-l-lysine methyl ester hydrochloride to 5 mmol of cholic acid. nih.gov

The choice of solvent is also paramount for a successful reaction. Anhydrous dimethylformamide (DMF) is a commonly used solvent for this type of peptide coupling reaction. Its polar aprotic nature ensures that the reactants are well-solvated, facilitating the reaction while not interfering with the reactive intermediates. The anhydrous condition is crucial to prevent hydrolysis of the activated carboxyl group and the EEDQ reagent.

Purification Strategies for Intermediates

Following the reaction, purification of the cholyl-lysine intermediate is necessary to remove unreacted starting materials, byproducts, and the coupling agent. While specific details on the purification of the cholyl-lysine intermediate are not extensively documented in the provided sources, standard chromatographic techniques are typically employed for such purposes. Methods like flash chromatography and preparative thin-layer chromatography (PTLC) are suitable for separating the desired product based on its polarity and size. acs.org The purity of the intermediate is essential for the success of the subsequent conjugation step.

Conjugation of Fluorescein to the Cholyl-lysine Moiety

The final step in the synthesis of this compound is the attachment of the fluorescein fluorophore to the cholyl-lysine intermediate. This is typically achieved through the reaction of the primary amine on the lysine portion of the intermediate with an isothiocyanate derivative of fluorescein.

Fluorescein Isothiocyanate (FITC) Coupling Reactions

Fluorescein isothiocyanate (FITC) is a widely used reagent for labeling proteins and other molecules containing primary amine groups. sigmaaldrich.com The isothiocyanate group (-N=C=S) of FITC reacts with the deprotonated primary amine of the lysine side chain in the cholyl-lysine intermediate to form a stable thiourea (B124793) linkage. peptideweb.com This reaction results in the covalent attachment of the fluorescein molecule. A common approach involves using equimolar amounts of the cholyl-lysine sodium salt and FITC to achieve a 70% yield of the final product, this compound. nih.gov

Reaction Parameters (e.g., pH, temperature, duration)

The efficiency of the FITC conjugation reaction is highly dependent on several key parameters.

pH: The reaction is performed in a basic buffer, with a pH of around 9.5 being optimal. nih.gov This alkaline condition is necessary to ensure that the primary amino group of the lysine is deprotonated and thus nucleophilic enough to attack the isothiocyanate group of FITC. peptideweb.com

Temperature: The conjugation is typically carried out at room temperature, around 21°C. nih.gov This temperature is sufficient to allow the reaction to proceed at a reasonable rate without causing significant degradation of the reactants or the product.

Duration: The reaction is generally allowed to proceed for an extended period to ensure maximum conjugation. A reaction time of 16 hours is commonly employed. nih.gov

Following the reaction, purification is necessary to remove any unreacted FITC and other impurities. Gel filtration chromatography is a common method for separating the labeled conjugate from free FITC. sigmaaldrich.com

Data Tables

Table 1: Reactants and Conditions for Cholyl-lysine Intermediate Formation

| Reactant/Condition | Detail | Reference |

| Carboxylic Acid | Cholic Acid | nih.gov |

| Amine | N-epsilon-CBZ-l-lysine methyl ester hydrochloride | nih.gov |

| Coupling Agent | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | nih.gov |

| Stoichiometry | Excess N-epsilon-CBZ-l-lysine (7 mmol) to Cholic Acid (5 mmol) | nih.gov |

| Solvent | Not explicitly stated, but typically anhydrous DMF for EEDQ coupling | nih.gov |

| Yield | 94% | nih.gov |

Table 2: Parameters for FITC Conjugation

| Parameter | Value/Condition | Reference |

| Reactants | Cholyl-lysine (sodium salt) and Fluorescein isothiocyanate (FITC) | nih.gov |

| Stoichiometry | Equimolar amounts | nih.gov |

| Solvent/Buffer | Bicarbonate buffer | nih.gov |

| pH | 9.5 | nih.gov |

| Temperature | Room temperature (21°C) | nih.gov |

| Duration | 16 hours | nih.gov |

| Yield | 70% | nih.gov |

Analytical Validation of this compound Purity and Structure

The analytical validation of this compound (CLF) is a critical step to ensure the purity of the synthesized compound and to confirm its precise molecular structure. This process employs a suite of advanced analytical techniques, each providing distinct yet complementary information. The primary methods for validation include High-Performance Liquid Chromatography (HPLC) for assessing purity, Mass Spectrometry (MS) for verifying molecular weight and integrity, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of CLF and separating it from any unreacted starting materials or synthesis by-products. nih.gov Given the inherent fluorescence of the molecule, HPLC is often coupled with a fluorescence detector, which affords high sensitivity and selectivity for the analyte.

Research Findings: Reversed-phase HPLC is the most common mode used for CLF analysis. google.com In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. google.com A gradient elution is employed, where the composition of the mobile phase is changed over time to achieve effective separation. google.com For instance, a linear gradient of acetonitrile (B52724) in water, with both solvents containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization for subsequent mass spectrometry, is frequently utilized. google.com The sample is injected into the system, and the retention time—the time it takes for CLF to travel through the column to the detector—is a characteristic parameter under specific chromatographic conditions. nih.gov The purity of the CLF sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Purity levels exceeding 90-99% are often reported for synthesized CLF, depending on the purification method. sigmaaldrich.com The use of a UV detector, often set at 254 nm, can also be employed for analysis. google.comgoogle.com

| Parameter | Description | Source |

|---|---|---|

| Chromatography Mode | Reversed-Phase | google.com |

| Stationary Phase (Column) | Acclaim 120 C18 (5 µm, 2.1 x 100 mm) | google.com |

| Mobile Phase | A: Water with 0.1% Formic Acid | google.com |

| B: Acetonitrile with 0.1% Formic Acid | ||

| Elution | Linear Gradient | google.com |

| Column Temperature | 30°C | google.com |

| Detection | Fluorescence or UV (254 nm) | nih.govgoogle.com |

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming that the synthesized CLF possesses the correct molecular weight and for verifying its covalent structure. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Research Findings: For a compound like CLF, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically by protonation, with minimal fragmentation. In positive ESI mode, CLF is observed as a protonated molecule, [M+H]⁺. The theoretical monoisotopic mass of the CLF free acid (C₅₁H₆₄N₃O₁₀) is approximately 926.46 g/mol , and mass spectrometry results consistently show a prominent ion peak at an m/z of approximately 926.4, confirming the molecular weight of the parent compound. google.comgoogle.com

To further validate the structure, tandem mass spectrometry (MS/MS) is performed. In this technique, the parent ion (m/z 926.4) is isolated and then fragmented. The resulting daughter ion spectra provide evidence of the molecule's constituent parts—the cholic acid steroid nucleus, the lysine linker, and the fluorescein moiety—confirming that they are covalently linked as expected. google.comgoogle.com This fragmentation pattern serves as a molecular fingerprint, providing high confidence in the structural integrity of the synthesized CLF. holzidoc.ch

| Parameter | Finding | Source |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) | google.comgoogle.com |

| Ionization Mode | Positive | google.comgoogle.com |

| Observed Parent Ion | [M+H]⁺ | google.comgoogle.com |

| Mass-to-Charge Ratio (m/z) | ~926.4 | google.comgoogle.com |

| Confirmation Method | Tandem MS (MS/MS) Daughter Ion Spectra | google.comgoogle.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While HPLC and MS confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive and detailed picture of the molecular structure. NMR analysis validates the precise arrangement of atoms and the covalent bonds connecting the cholic acid, lysine, and fluorescein components.

Research Findings: Both one-dimensional (¹H NMR) and two-dimensional NMR techniques are used for structural elucidation of complex molecules like CLF. holzidoc.chacs.org

¹H NMR (Proton NMR): The ¹H NMR spectrum of CLF is complex, but it displays characteristic signals that can be assigned to the protons of each constituent part. This includes the distinct signals from the steroid nucleus of cholic acid, the aliphatic protons of the lysine side chain, and the aromatic protons of the fluorescein structure. holzidoc.chacs.orgchemicalbook.com The integration of these signals (the area under the peaks) corresponds to the number of protons, confirming the ratio of the different components within the final molecule.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It is used to confirm the presence of all expected carbon atoms, from the methyl groups of the steroid to the carbonyl carbons in the amide and carboxyl groups and the sp²-hybridized carbons of the fluorescein moiety. acs.org

While specific spectral data for CLF is not always published in full detail, the use of NMR is a standard and essential step in the characterization of novel fluorescent bile acid derivatives. holzidoc.ch It is the ultimate analytical tool for verifying that the chemical synthesis has successfully yielded the target compound with the correct connectivity, for example, confirming the formation of the amide bond between cholic acid and lysine, and the thiourea linkage between the lysine's epsilon-amino group and the fluorescein isothiocyanate. nih.gov

Hepatocellular Uptake Mechanisms of this compound

The entry of this compound into hepatocytes, the primary cells of the liver, is a mediated process, predominantly facilitated by a specific family of transporter proteins.

Role of Organic Anion-Transporting Polypeptides (OATPs)

Organic Anion-Transporting Polypeptides (OATPs) are a family of proteins crucial for the uptake of a wide range of substances from the blood into the liver. jst.go.jp Research has identified OATPs as the primary mediators of CLF's entry into hepatocytes. nih.govuzh.ch Specifically, OATP1B3 has been shown to be the main transporter responsible for the hepatic uptake of CLF. nih.govuzh.chresearchgate.net

Studies using Chinese hamster ovary (CHO) cells engineered to express human OATP1B3 have demonstrated high-affinity transport of CLF. nih.govresearchgate.net The transport of CLF by OATP1B3 follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions, indicating a specific and saturable transport process. nih.gov The Michaelis constant (K_m), which represents the substrate concentration at which the transport rate is half of its maximum, for OATP1B3-mediated CLF transport has been determined to be 4.6 ± 2.7 µM. nih.govuzh.chresearchgate.net This low K_m value signifies a high affinity of OATP1B3 for CLF.

Table 1: Kinetic Parameters of OATP1B3-Mediated this compound Transport

| Transporter | Michaelis Constant (K_m) (µM) |

|---|---|

| OATP1B3 | 4.6 ± 2.7 |

Data represents the affinity of the OATP1B3 transporter for this compound. A lower K_m value indicates a higher affinity.

While OATP1B3 is the primary transporter, the involvement of other OATP isoforms, namely OATP1B1 and OATP2B1, has also been investigated. nih.govuzh.ch Studies have shown that CLF is a weak substrate for OATP1B1. uzh.ch In experimental setups using cells expressing these specific transporters, CLF showed some level of transport by OATP1B1, but to a much lesser extent compared to OATP1B3. nih.govresearchgate.net OATP2B1, another member of the OATP family present in the liver, does not appear to be significantly involved in the transport of CLF. nih.govresearchgate.net

Sodium-dependent Taurocholic-cotransporting Polypeptide (NTCP) Non-involvement

The Sodium-dependent Taurocholic-cotransporting Polypeptide (NTCP), the major transporter for the uptake of conjugated bile acids into hepatocytes, has been shown to be incapable of transporting CLF. nih.govuzh.chresearchgate.net Despite CLF being a bile acid derivative, experimental evidence from studies using cells expressing human NTCP clearly indicates that CLF is not a substrate for this transporter. nih.govuzh.ch However, it is noteworthy that while NTCP does not transport CLF, CLF can act as an inhibitor of NTCP. uzh.ch

Biliary Excretion Pathways of this compound

Following its uptake into hepatocytes, this compound is efficiently eliminated from the cell into the bile canaliculi, the small ducts that collect bile. This excretion is an active process mediated by another family of transporters.

ATP-Binding Cassette (ABC) Transporters Mediating Efflux

The efflux of CLF from the hepatocyte into the bile is primarily mediated by ATP-Binding Cassette (ABC) transporters. nih.govuzh.ch These transporters utilize the energy from ATP hydrolysis to move substrates across cellular membranes. wikipedia.org Research has identified the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, as the main transporter responsible for the biliary excretion of CLF. nih.govuzh.chresearchgate.net In studies using membrane vesicles from insect cells expressing human ABCC2, high-affinity transport of CLF was observed, with a K_m value of 3.3 ± 2.0 µM. nih.govuzh.chresearchgate.net

Another ABC transporter, ABCC3, which is typically located on the basolateral membrane (the side facing the blood), can transport CLF back into the bloodstream. nih.govuzh.chresearchgate.net This transporter also exhibits high-affinity for CLF with a K_m of 3.7 ± 1.0 µM. nih.govuzh.chresearchgate.net In contrast, the Bile Salt Export Pump (BSEP), or ABCB11, the primary transporter for monovalent bile salts, does not transport CLF. nih.govuzh.chresearchgate.net

Table 2: Kinetic Parameters of ABC Transporter-Mediated this compound Efflux

| Transporter | Michaelis Constant (K_m) (µM) | Location |

|---|---|---|

| ABCC2 (MRP2) | 3.3 ± 2.0 | Canalicular Membrane (Bile) |

| ABCC3 | 3.7 ± 1.0 | Basolateral Membrane (Blood) |

Data represents the affinity of ABC transporters for this compound. A lower K_m value indicates a higher affinity.

ABCC2 (MRP2) as a Primary Efflux Transporter

The ATP-binding cassette sub-family C member 2 (ABCC2), also known as multidrug resistance-associated protein 2 (MRP2), is a key transporter involved in the biliary excretion of this compound. researchgate.netnih.gov Studies have demonstrated that ABCC2/Mrp2 is a primary pathway for the efflux of CLF from hepatocytes into the bile canaliculi. researchgate.netuzh.chresearchgate.net This transporter is located on the apical (canalicular) membrane of hepatocytes and actively pumps a wide range of substrates, including conjugated bilirubin (B190676) and various drugs, into the bile. uzh.chunc.edu

In experiments using mice lacking the Abcc2 gene (Abcc2-/- mice), the biliary excretion of CLF was significantly reduced compared to wild-type mice. researchgate.netnih.govuzh.ch This reduction in excretion led to a substantial increase in the retention of CLF within the liver of the Abcc2-/- mice, with 64% of the administered dose remaining in the liver after 2 hours, compared to only 1% in wild-type mice. researchgate.netnih.govuzh.ch These findings strongly support the role of ABCC2 as a major transporter responsible for the biliary elimination of CLF. researchgate.netnih.govuzh.ch

The interaction of CLF with ABCC2 is not exclusive, as other fluorescent probes like 5-(and 6)-carboxy-2',7'-dichlorofluorescein (CDF) are also recognized substrates for this transporter. unc.edunih.gov The ability to visualize the accumulation of CLF in bile canaliculi via fluorescence microscopy provides a direct method to assess ABCC2 function. avantiresearch.com

ABCC3 (MRP3) and Basolateral Efflux

While ABCC2 mediates the primary route of CLF elimination into the bile, the ATP-binding cassette sub-family C member 3 (ABCC3), or multidrug resistance-associated protein 3 (MRP3), provides an alternative efflux pathway. researchgate.netnih.gov Located on the basolateral (sinusoidal) membrane of hepatocytes, ABCC3 transports substrates from the liver cells back into the bloodstream. researchgate.netuzh.chnih.gov

Research has shown that CLF is a substrate for ABCC3. researchgate.netnih.govuzh.ch This basolateral efflux serves as a compensatory mechanism, particularly when the primary biliary excretion pathway via ABCC2 is impaired. uzh.chunc.edu In situations of cholestasis or when ABCC2 function is compromised, the upregulation of ABCC3 can help to reduce the intracellular accumulation of potentially toxic compounds by returning them to systemic circulation for subsequent renal elimination. uzh.ch Studies have identified CLF as a substrate for both MRP2 and MRP3. uzh.ch

Role of ABCB11 (BSEP) in Biliary Efflux

The ATP-binding cassette sub-family B member 11 (ABCB11), commonly known as the bile salt export pump (BSEP), is the primary transporter responsible for the canalicular secretion of most monovalent bile salts. researchgate.netbioivt.comuzh.ch Despite CLF being a bile acid derivative, studies have conclusively shown that human ABCB11 is incapable of transporting it. researchgate.netnih.govuzh.ch This is a critical distinction, as it separates the transport pathways of CLF from those of major endogenous bile acids like taurocholate. researchgate.net

While some sources initially suggested that BSEP is the main efflux transporter for CLF, more rigorous studies have refuted this. researchgate.netemulatebio.com The inability of ABCB11 to transport CLF is a key feature that makes it a valuable tool for specifically studying the function of other transporters, such as ABCC2, without the confounding influence of BSEP-mediated transport. researchgate.net The structural characteristics of CLF, particularly its two negative charges, may contribute to its lack of interaction with BSEP, which preferentially transports monovalent bile salts. uzh.ch

Kinetic Characterization of this compound Transport

Understanding the kinetics of CLF transport provides quantitative insights into the efficiency and capacity of the transporter proteins involved.

Michaelis-Menten Kinetics in Hepatocyte Uptake

The uptake of this compound into both human and rat hepatocytes follows Michaelis-Menten kinetics. nih.govresearchgate.net This model describes a saturable transport process, where the rate of uptake increases with the concentration of CLF until the transport proteins become saturated, at which point the rate reaches a maximum velocity. This indicates that the entry of CLF into hepatocytes is a carrier-mediated process rather than simple diffusion. nih.gov

The uptake is primarily mediated by the organic anion-transporting polypeptide 1B3 (OATP1B3), a human-specific uptake transporter. researchgate.netnih.govuzh.chsmolecule.com

Determination of Kinetic Parameters (Km, Vmax)

Kinetic studies have been performed to determine the specific parameters of CLF transport by the relevant transporters. The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), and a lower Km value indicates a higher affinity of the transporter for the substrate.

High-affinity transport of CLF has been observed for several key transporters. researchgate.netnih.govuzh.ch Vesicular transport assays using membrane vesicles from Sf21 insect cells expressing human transporters have provided precise kinetic values. researchgate.net

| Transporter | Kinetic Parameter | Value (µM) |

| OATP1B3 | Km | 4.6 ± 2.7 |

| ABCC2 (MRP2) | Km | 3.3 ± 2.0 |

| ABCC3 (MRP3) | Km | 3.7 ± 1.0 |

| Table showing the Michaelis-Menten constant (Km) values for the transport of this compound by human OATP1B3, ABCC2, and ABCC3 transporters. Data from de Waart et al. (2010). researchgate.netnih.govuzh.ch |

These low Km values indicate that OATP1B3, ABCC2, and ABCC3 all have a high affinity for CLF. researchgate.netnih.govuzh.ch The Vmax, or maximum transport rate, has also been determined in these studies, providing a complete kinetic profile of CLF transport. nih.govresearchgate.net For instance, the uptake of CLF in human and rat hepatocytes exhibits a Vmax similar to that of cholylglycine. nih.gov

Enterohepatic Circulation and Minimal Systemic Retention of this compound

A significant characteristic of this compound is its minimal enterohepatic circulation. avantiresearch.comresearchgate.netnih.govuzh.ch Enterohepatic circulation is the process whereby substances excreted in the bile are reabsorbed in the intestine and returned to the liver. For many endogenous bile acids, this is a highly efficient process.

However, studies in mice have demonstrated that the intestinal uptake of CLF is negligible when compared to that of the natural bile acid taurocholate. researchgate.netnih.govuzh.ch This lack of significant intestinal reabsorption means that once CLF is excreted into the bile and enters the intestine, it is largely eliminated from the body in the feces.

This minimal enterohepatic recycling, combined with its efficient hepatic uptake and biliary excretion, results in very low systemic retention of the compound under normal conditions. researchgate.net In wild-type mice, only about 1% of the administered dose of CLF is retained in the liver after two hours. researchgate.netnih.govuzh.ch This property makes CLF a suitable agent for assessing in vivo liver function, as its clearance from the plasma is a direct reflection of hepatic transport activity without the complication of reabsorption from the gut. avantiresearch.comresearchgate.netnih.govuzh.ch

Comparative Transport Properties with Natural Bile Acids and Other Fluorescent Analogs

The transport characteristics of this compound (CLF) diverge significantly from those of natural bile acids, a critical distinction for its application as a research probe. While natural bile acids like cholyltaurine and cholylglycine are primarily taken up into hepatocytes by the Na+-taurocholate cotransporting polypeptide (NTCP) and subsequently secreted into the bile canaliculus by the Bile Salt Export Pump (BSEP/ABCB11), research demonstrates that CLF utilizes a different set of transporters. uzh.chnih.govresearchgate.net

Studies using Chinese hamster ovary (CHO) cells transfected with human transporters have definitively shown that human NTCP and BSEP are incapable of transporting CLF. researchgate.net Instead, the hepatic uptake of CLF is mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B3, for which it shows high affinity. uzh.chresearchgate.net To a lesser extent, it may also be a substrate for OATP1B1. uzh.ch This contrasts with some other fluorescent bile acid analogs, such as tauro-nor-THCA-24-DBD, which are substrates for both NTCP and OATPs. sigmaaldrich.comnih.gov

For biliary excretion, CLF is not a substrate for BSEP, the primary canalicular transporter for natural bile salts. researchgate.netavantiresearch.com Instead, its efflux across the canalicular membrane is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). researchgate.netoup.comnih.gov This was confirmed in studies with Abcc2-deficient mice, which showed a dramatic reduction in the biliary excretion of CLF and a correspondingly high hepatic retention (64% of the administered dose) compared to wild-type mice (1%). researchgate.net Furthermore, CLF can be transported back into the sinusoidal blood from the hepatocyte by the Multidrug Resistance-Associated Protein 3 (ABCC3). researchgate.net

The transport pathways for CLF also differ from other fluorescent analogs. For instance, cholylglycylamidofluorescein (CGamF) and cholyl(Nε-nitrobenzoxadiazolyl [NBD])-lysine (C-NBD-L) show uptake characteristics that are more similar to natural bile acids like cholyltaurine than CLF. nih.gov Unlike CLF, the uptake of CGamF and C-NBD-L is inhibited by an excess of cholyltaurine. nih.gov Another class, NBD-coupled bile acids, are transported by NTCP and the Apical Sodium-dependent Bile Acid Transporter (ASBT), but not by OATP1B1 or OATP1B3, presenting another distinct transport profile. acs.orgacs.org

While early studies in rat hepatocytes suggested that CLF uptake followed Michaelis-Menten kinetics with a Vmax and Km similar to that of cholylglycine, more specific subsequent research has clarified that its primary uptake is via OATPs, not NTCP. nih.govresearchgate.net The intrinsic hepatic clearance of fluorescent bile acids, including CLF, has been found to be lower than that of natural bile acids like cholylglycine. nih.gov Unlike natural conjugated bile acids, which are efficiently extracted without significant regurgitation, fluorescent bile acids tend to be sequestered within the hepatocyte and show time-dependent decreases in net extraction. nih.gov

Table 1: Comparative Transporter Specificity This interactive table summarizes the primary transporters for CLF compared to natural bile acids and other fluorescent analogs. Use the filter to select specific compounds.

| Compound | Hepatic Uptake Transporter(s) | Canalicular Efflux Transporter(s) | Basolateral Efflux Transporter(s) |

| This compound (CLF) | OATP1B3, OATP1B1 (minor) uzh.chresearchgate.net | MRP2 (ABCC2) researchgate.netoup.com | ABCC3 researchgate.net |

| Natural Bile Acids (e.g., Taurocholate) | NTCP, OATPs uzh.ch | BSEP (ABCB11) uzh.ch | Not applicable |

| Tauro-nor-THCA-24-DBD | NTCP, OATP1B1, OATP1B3 sigmaaldrich.comnih.gov | BSEP sigmaaldrich.comnih.gov | Not specified |

| 3α-NBD-glycocholic acid | NTCP, ASBT acs.orgacs.org | Not specified | Not specified |

| Cholylglycylamidofluorescein (CGamF) | Na+-dependent pathway (likely NTCP) nih.gov | Bile acid transporters (likely BSEP) nih.gov | Not specified |

Table 2: Reported Transport Kinetic Parameters (Km) This interactive table displays the Michaelis-Menten constant (Km) for CLF and its transporters, indicating the substrate concentration at which the transport rate is half of Vmax. Lower Km values suggest higher affinity.

| Compound | Transporter | Km (µM) | Reference |

| This compound (CLF) | OATP1B3 | 4.6 ± 2.7 | researchgate.net |

| This compound (CLF) | ABCC2 (MRP2) | 3.3 ± 2.0 | researchgate.net |

| This compound (CLF) | ABCC3 | 3.7 ± 1.0 | researchgate.net |

| [3H]-Taurocholate | mNtcp | 99.3 | excli.de |

Applications of Cholyl Lysyl Fluorescein in Preclinical Research Models

In Vitro Cellular Models for Transport and Cholestasis Studies

Cholyl-lysyl-fluorescein (CLF) is a fluorescent bile acid derivative widely utilized in preclinical research to investigate the mechanisms of hepatobiliary transport and the pathophysiology of cholestasis. researchgate.netre-place.be In vitro cellular models are crucial in these studies, providing controlled environments to dissect the complex processes of bile acid uptake and excretion by liver cells. nih.gov These models, particularly primary hepatocyte cultures and transporter-expressing cell lines, allow for detailed examination of transport kinetics, protein function, and the impact of xenobiotics on biliary pathways. nih.govresearchgate.net

Primary hepatocytes, especially when grown in a sandwich-culture configuration (SCH) between layers of collagen or Matrigel, represent a key in vitro model. nih.govresearchgate.netoup.com This culture system allows hepatocytes to maintain their polarized morphology, forming functional bile canalicular networks that mimic the in vivo liver architecture. re-place.benih.govnih.gov The preservation of basolateral (sinusoidal) and apical (canalicular) membrane domains is essential for studying the vectorial transport of bile acids. nih.gov Sandwich-cultured hepatocytes are therefore a valuable tool for assessing the biliary excretion of compounds and investigating drug-induced liver injury (DILI), specifically cholestasis. researchgate.netoup.comnih.gov

The fluorescent nature of this compound enables the direct measurement and quantification of its transport kinetics within hepatocyte cultures. oup.com High-content cell imaging, a sophisticated form of fluorescence microscopy, can be used to quantify the biliary excretion of CLF from sandwich-cultured hepatocytes and assess the inhibitory effects of various compounds. oup.comoup.com This methodology provides robust and reproducible data, allowing for the determination of IC50 values for different drugs that inhibit canalicular efflux. oup.comnih.gov For instance, a study involving 29 pharmaceuticals demonstrated a wide range of potencies in inhibiting CLF efflux, with IC50 values ranging from <1 to 794 µM. oup.comoup.com Such quantitative data is crucial for assessing the risk of drug-induced cholestasis. oup.comnih.gov While microscopy visualizes the spatial distribution, flow cytometry can also be applied to quantify cellular fluorescence, providing high-throughput data on the uptake and accumulation of CLF in large cell populations.

Table 1: Inhibition of CLF Canalicular Efflux by Various Compounds in Sandwich-Cultured Rat Hepatocytes

This table presents a selection of compounds and their potency (IC50) in inhibiting the biliary excretion of this compound. Data is sourced from high-content imaging studies.

| Compound | IC50 (µM) |

| Cyclosporin A | 1.8 |

| Glibenclamide | 4.3 |

| Erythromycin | 28 |

| Chlorpromazine | 1.4 |

| Troglitazone | 1.3 |

| Bosentan | 10 |

Source: Adapted from Barber et al., Toxicological Sciences, 2015. oup.comnih.gov

This compound staining is a widely used method to visualize the structure and function of bile canaliculi in polarized hepatocytes. emulatebio.comemulatebio.com As CLF is taken up by hepatocytes and actively secreted into the canaliculi, its fluorescence delineates the intricate network of these microscopic channels. emulatebio.combiorxiv.org This visualization confirms the functional polarity of the cultured hepatocytes and allows for the direct observation of bile transport. emulatebio.comemulatebio.com The accumulation of green fluorescence within the canalicular structures serves as a clear indicator of a healthy, functioning biliary network. emulatebio.com This technique is instrumental in studies of cholestasis, where disruption of the canalicular network or impairment of bile flow can be directly observed. re-place.be

This compound serves as a substrate for the canalicular bile salt export pump (BSEP, or ABCB11), a primary transporter responsible for the excretion of bile acids from hepatocytes into the bile canaliculi. re-place.beemulatebio.comemulatebio.com Therefore, CLF is a valuable tool for specifically assessing BSEP-mediated canalicular efflux. nih.govemulatebio.com By measuring the accumulation of CLF in the bile canaliculi, researchers can quantify BSEP transport activity. revvity.com Inhibition of BSEP is a key mechanism underlying drug-induced cholestatic liver injury. oup.com Studies have shown that data on the inhibition of CLF efflux by various drugs correlate closely with their known inhibitory effects on BSEP, suggesting that CLF assays are a reliable method for screening compounds for their potential to cause cholestasis by inhibiting this critical transporter. oup.comnih.gov

To investigate the role of individual transporters in the disposition of this compound, researchers utilize non-hepatic cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express a single, specific human transport protein. researchgate.netnih.gov These single-transporter expression systems provide a simplified and controlled environment to study the interaction of a substrate with a particular transporter without the confounding influence of other transport proteins present in hepatocytes. researchgate.netoup.com This approach has been essential in dissecting the specific pathways involved in the hepatic uptake and efflux of CLF. researchgate.netnih.gov

By performing uptake experiments in CHO cells transfected with various human hepatobiliary transporters, the specific substrate specificity for CLF has been conclusively determined. researchgate.netnih.gov Contrary to what might be expected for a bile acid analog, studies have demonstrated that human Na+-dependent taurocholate-cotransporting polypeptide (NTCP) and the bile salt export pump (BSEP, ABCB11) are incapable of transporting CLF. researchgate.netnih.gov Instead, high-affinity transport of CLF was observed for other transporters. researchgate.net This research has been pivotal in clarifying the precise molecular pathways for CLF's movement across the hepatocyte membrane. researchgate.netnih.gov

Specifically, these studies revealed that:

Organic anion-transporting polypeptide 1B3 (OATP1B3) is a key transporter for the uptake of CLF from the blood into hepatocytes. researchgate.netnih.gov

Multidrug resistance-associated protein 2 (ABCC2) is a primary transporter responsible for the biliary excretion of CLF. researchgate.netnih.gov

Multidrug resistance-associated protein 3 (ABCC3) can transport CLF back into the bloodstream from the hepatocyte. researchgate.netnih.gov

The kinetic parameters for these interactions have been quantified, providing a detailed understanding of CLF's transport mechanisms.

Table 2: Kinetic Parameters (Km) of this compound Transport by Human Efflux and Uptake Transporters

This table shows the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the transport rate is half of the maximum. A lower Km value signifies a higher affinity of the transporter for the substrate. Data was obtained using transporter-expressing cell systems.

| Transporter | Transport Type | Km (µM) |

| OATP1B3 | Uptake | 4.6 ± 2.7 |

| ABCC2 | Efflux | 3.3 ± 2.0 |

| ABCC3 | Efflux | 3.7 ± 1.0 |

Source: Adapted from de Waart et al., The Journal of Pharmacology and Experimental Therapeutics, 2010. researchgate.netnih.gov

Transporter-Expressing Cell Lines (e.g., Chinese Hamster Ovary (CHO) cells)

Screening for Transporter Inhibition/Activation

CLF is extensively used to screen compounds for their potential to inhibit or activate key hepatobiliary transporters. Detailed studies have elucidated the specific transporters responsible for its uptake into and efflux from hepatocytes. The hepatic uptake of CLF is primarily mediated by the organic anion-transporting polypeptide 1B3 (OATP1B3). researchgate.netnih.govnih.gov Conversely, it is not a substrate for the Na+-taurocholate cotransporting polypeptide (NTCP) or the ATP-binding cassette transporter ABCB11 (also known as the Bile Salt Export Pump, BSEP). researchgate.netnih.gov

Once inside the hepatocyte, CLF is actively secreted into the bile canaliculi, a process mediated by the ATP-binding cassette transporters ABCC2 (Multidrug Resistance-Associated Protein 2, MRP2) and ABCC3. researchgate.netnih.gov This well-defined transport pathway makes CLF an ideal substrate for assays designed to identify drugs that interfere with these specific transporters. For instance, a compound's ability to inhibit the accumulation of CLF in cultured hepatocytes or their canalicular networks can indicate inhibition of OATP1B3-mediated uptake or ABCC2/ABCC3-mediated efflux. researchgate.netresearchgate.net

Research has shown that while CLF is a substrate for OATP1B3, it can also inhibit the transport of other substrates by NTCP and OATP1B3 in a dose-dependent manner. researchgate.net This highlights the importance of carefully designed experiments to distinguish between effects on uptake and efflux pathways when screening for drug interactions. nih.govoup.com

Organoid and 3D Culture Systems (e.g., Liver Organoids, HepaRG spheroids)

The development of organoids and 3D cell culture systems has provided more physiologically relevant models for studying liver function in vitro. frontiersin.org CLF plays a crucial role in validating the functional competency of these models, particularly their ability to form polarized structures with active biliary transport.

In models such as HepaRG spheroids, CLF is used to confirm the establishment of functional bile canaliculi. nih.gov When these spheroids are incubated with CLF, its uptake by OATP1B3 and subsequent excretion into the bile canaliculi via MRP2 can be visualized through fluorescence microscopy. nih.gov The distinct localization of the fluorescent signal within the canalicular regions at the luminal surface of the spheroids provides direct evidence of proficient biliary efflux activity. nih.gov This functional validation is critical for using these models in toxicological screening and disease modeling. The use of CLF in such 3D systems allows for the direct observation of transport processes that mimic the in vivo environment. researchgate.net

Drug Interaction Studies: Inhibition of Biliary Efflux

A significant application of CLF in preclinical research is the study of drug-induced liver injury (DILI), particularly cholestasis caused by the inhibition of biliary efflux. nih.gov Because the accumulation of bile acids is a key event in cholestatic liver injury, assays that measure the inhibition of bile acid transport are crucial for predicting the DILI potential of new drug candidates. oup.com

CLF serves as a fluorescent surrogate for natural bile acids in these assays. explorationpub.com Researchers use models such as sandwich-cultured hepatocytes, which form functional bile canalicular networks, to assess how test compounds affect the efflux of CLF. nih.govnih.gov Inhibition of CLF accumulation within these networks by a test compound is a direct indication of its potential to disrupt biliary efflux and cause cholestatic DILI. oup.comnih.gov This CLF-based assay has been successfully developed into a high-throughput screening tool to evaluate the cholestatic risk of pharmaceuticals during early stages of drug discovery. nih.gov

Quantification of Drug-Induced Inhibition (IC50 values)

To quantify the inhibitory potency of different compounds, the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of a drug required to inhibit 50% of the CLF efflux activity. In one study involving sandwich-cultured rat hepatocytes, 29 different pharmaceuticals were tested, revealing a wide spectrum of inhibitory potencies. nih.govoup.com The calculated IC50 values for these drugs ranged from less than 1 µM to 794 µM, demonstrating significant variability in their potential to inhibit biliary efflux. nih.govoup.com

These IC50 values are critical for risk assessment. By comparing a drug's IC50 value for CLF efflux inhibition to its maximum plasma concentration (Cmax) in humans, researchers can calculate a margin of safety. nih.govnih.gov A small margin (e.g., an IC50/Cmax ratio of less than 20) suggests a higher risk that the drug could achieve concentrations in the body sufficient to inhibit biliary transport and potentially cause DILI. nih.gov

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Number of Compounds Tested | 29 | A diverse set of pharmaceuticals was evaluated for their effect on biliary efflux. | nih.govoup.com |

| Range of IC50 Values | <1 µM to 794 µM | Demonstrates a broad range of potencies for inhibiting CLF efflux among different drugs. | nih.govoup.com |

| Risk Assessment Metric | Ratio of IC50 to Cmax | Used to estimate the potential for in vivo functional significance and DILI risk. | nih.govnih.gov |

High-Content Imaging Algorithms for Efflux Quantification

To improve the throughput and objectivity of CLF efflux assays, high-content imaging (HCI) and automated analysis algorithms are employed. ed.ac.uk HCI platforms can automatically acquire and analyze fluorescence images from multi-well plates, enabling rapid and robust quantification of biliary excretion. oup.comoup.com

One such method utilizes the Cellomics Arrayscan platform with a "Spot Detector" algorithm. nih.govoup.com This system identifies and quantifies the fluorescence of CLF that has accumulated in the canalicular pockets between adjacent hepatocytes. oup.com The algorithm uses nuclear staining (e.g., with Hoechst 33342) to identify individual cells and then detects the irregularly shaped, high-intensity fluorescent spots corresponding to the canaliculi. oup.com This automated approach provides robust, reproducible data and allows for the efficient screening of numerous compounds for their potential to inhibit biliary efflux. nih.govoup.com

Studies on Tight Junctional Permeability in Hepatocyte Couplets

Hepatocyte couplets, which are pairs of isolated hepatocytes that re-establish a shared biliary pole, are a valuable in vitro model for studying canalicular function and the integrity of the tight junctions that seal the canalicular space. oup.comnih.gov The paracellular barrier formed by these tight junctions is essential for preventing the leakage of bile from the canaliculi into the surrounding sinusoidal space.

CLF is used in a "retention assay" to assess tight junctional permeability in this model. oup.com In a functioning couplet with sealed tight junctions, hepatocytes will take up CLF from the medium and secrete it into the shared canalicular vacuole, where it accumulates and can be visualized as a brightly fluorescent spot. oup.com If the tight junctions are compromised or opened by a toxic agent, the accumulated CLF will leak out of the canalicular space. Therefore, the quantification of the number of couplets that can retain the pre-accumulated CLF serves as a direct measure of tight junctional integrity. oup.com This assay has been used to study the effects of cholestatic agents that are known to impair biliary permeability. oup.com

In Vivo Animal Models for Hepatic Physiology and Biliary Dynamics

In vivo studies in animal models have been crucial for characterizing the transport of CLF and confirming its utility as a probe for liver function. Studies in Wistar rats demonstrated that the biliary excretion kinetics of CLF are very similar to those of the natural bile acid cholylglycine. nih.gov Following intravenous injection in bile-fistula rats, 94.4% of the CLF dose was excreted in the bile within 20 minutes, a rate comparable to the 93.1% excretion of cholylglycine. nih.gov The single-pass hepatic extraction of CLF was also high at 64.1%, further supporting that it is handled by the liver in a manner similar to endogenous bile acids. nih.gov Additionally, studies in mutant TR- rats, which lack the Mrp2 transporter, showed that CLF is a substrate for the canalicular bile salt transporter. nih.govresearchgate.net

Research using knockout mouse models has further pinpointed the specific transporters involved. In mice lacking the Abcc2 (Mrp2) transporter (Abcc2-/- mice), the biliary excretion of CLF was dramatically reduced compared to wild-type mice. researchgate.netnih.gov This led to a significant increase in the hepatic retention of CLF in the knockout mice (64% of the administered dose after 2 hours, compared to just 1% in wild-type mice). researchgate.netnih.gov These findings confirm in an in vivo setting that ABCC2/Mrp2 is the primary transporter responsible for the biliary excretion of CLF. researchgate.netnih.gov Intravital imaging in mice has also been used to trace the transport of CLF from blood capillaries, through hepatocytes, and into the bile canaliculi in real-time. nih.gov

Animal Models for Biliary Excretion and Hepatic Extraction (e.g., Wistar rats, Abcc2-/- mice)

Animal models are fundamental in studying the hepatobiliary transport of bile acids, and CLF has been extensively used in this context. In Wistar rats with bile fistulas, CLF demonstrates rapid and efficient biliary excretion. nih.gov Studies have shown a cumulative biliary excretion of 94.4% of the injected dose within 20 minutes, a rate that is comparable to the natural bile acid cholylglycine (93.1%). nih.gov The single-pass hepatic extraction of CLF in these rats was found to be 64.1%, again similar to cholylglycine (66.1%). nih.gov This similarity suggests that both compounds are handled by the liver in a nearly identical fashion. nih.gov

Genetically modified animal models, such as mice lacking the multidrug resistance-associated protein 2 (Mrp2), encoded by the Abcc2 gene, have provided crucial insights into the specific transporters involved in CLF elimination. Mrp2 (ABCC2 in humans) is an ATP-dependent transporter located on the apical membrane of hepatocytes that mediates the excretion of various compounds into the bile. oup.comnih.gov In Abcc2-/- mice, the biliary excretion of CLF is severely reduced compared to wild-type mice. researchgate.netnih.gov This impairment leads to a significant hepatic retention of CLF; two hours after administration, 64% of the CLF dose is retained in the livers of Abcc2-/- mice, compared to just 1% in wild-type mice. researchgate.netnih.gov These findings strongly indicate that ABCC2/Abcc2 is a primary transporter responsible for the biliary excretion of CLF. researchgate.netnih.gov Similarly, studies in TR- rats, which lack a functional Mrp2 transporter, have shown that the biliary excretion rates of CLF closely resemble those of natural bile acids, supporting the role of canalicular transporters in its secretion. nih.gov

| Parameter | Compound | Animal Model | Result | Source |

|---|---|---|---|---|

| Cumulative Biliary Excretion (20 min) | This compound (CLF) | Wistar Rat | 94.4 ± 0.3% | nih.gov |

| Cumulative Biliary Excretion (20 min) | [14C]Cholylglycine | Wistar Rat | 93.1 ± 1.2% | nih.gov |

| Single-Pass Hepatic Extraction | This compound (CLF) | Wistar Rat | 64.1 ± 3.9% | nih.gov |

| Single-Pass Hepatic Extraction | [14C]Cholylglycine | Wistar Rat | 66.1 ± 1.2% | nih.gov |

| Hepatic Retention (2 hr) | This compound (CLF) | Wild-type Mouse | 1% of dose | researchgate.netnih.gov |

| Hepatic Retention (2 hr) | This compound (CLF) | Abcc2-/- Mouse | 64% of dose | researchgate.netnih.gov |

Intravital Imaging Techniques for Bile Flow Visualization

The fluorescence of CLF makes it an ideal probe for intravital imaging, allowing researchers to observe the dynamics of bile formation and flow in real-time within a living animal. explorationpub.combiorxiv.org These techniques provide unparalleled spatial and temporal resolution of the biliary network.

By using confocal or two-photon microscopy in anesthetized mice, CLF allows for the direct visualization of the bile canalicular network. biorxiv.orgacs.org After intravenous injection, CLF is taken up by hepatocytes and subsequently secreted into the bile canaliculi, the fine intercellular channels that form the initial branches of the biliary tree. biorxiv.org This process illuminates the intricate, branching network of canaliculi, revealing the basic lobular architecture where biliary flux originates. biorxiv.org Quantitative intravital multiphoton microscopy has been employed in rats to study the dose-dependent effects of various compounds on the hepatocellular transport of CLF, providing a dynamic view of liver function. iu.edu

Advanced imaging techniques have utilized fluorescent probes like CLF to challenge and refine the understanding of the biophysical forces driving bile flow. biorxiv.orgnih.gov Historically, bile movement was thought to be driven primarily by osmotic pressure and membrane contractions (advection). biorxiv.org However, recent studies using techniques such as fluorescence loss after photoactivation (FLAP) and intravital arbitrary region image correlation spectroscopy (IVARICS) have revealed a more complex mechanism. nih.gov These investigations demonstrate that after being transported into the canaliculi, bile acids and their analogs move primarily through diffusion. biorxiv.orgnih.gov Significant, unidirectional flow (advection) is only observed once the bile reaches the larger interlobular bile ducts, where water influx likely augments the diffusive flux. nih.gov This model posits a liver composed of a diffusion-dominated canalicular domain and a flow-augmented ductular domain. nih.gov

Assessment of Cholestasis Mechanisms at a Hepatocellular Extent

CLF serves as a valuable probe for investigating the mechanisms of cholestasis, a condition characterized by reduced bile flow, at the cellular level. aatbio.com Because its physical and biological properties are similar to cholestatic bile salts like lithocholate derivatives, CLF can be used to study how these molecules induce liver injury. aatbio.com A key application is in assays that quantify the inhibition of biliary efflux by various drugs, which is a common cause of drug-induced liver injury (DILI). oup.comnih.govnih.gov In these assays, hepatocytes are cultured in a way that allows them to form functional bile canaliculi. oup.com The addition of CLF allows for the visualization and quantification of its accumulation within these canaliculi. oup.comemulatebio.comemulatebio.com When a test compound inhibits the transporters responsible for CLF efflux, such as the Bile Salt Export Pump (BSEP) or MRP2, the accumulation of CLF in the canaliculi is reduced. oup.commdpi.com High-content cell imaging algorithms can then be used to precisely quantify this inhibition, providing an IC50 value for the test compound. oup.comnih.gov

Investigation of Pharmacokinetic Characteristics (Distribution and Elimination in Animal Models)

Understanding the pharmacokinetic profile of CLF is crucial for its use as a research tool. Studies have characterized its distribution and elimination in various animal models. As a fluorescent analog of bile acids, its uptake and biliary secretion are very similar to its parent compounds. nih.gov In rats, CLF demonstrates kinetics similar to cholylglycine, with efficient hepatic extraction and rapid biliary excretion. nih.gov An important pharmacokinetic characteristic of CLF is its minimal enterohepatic circulation. researchgate.netnih.gov Unlike many natural bile acids, which are reabsorbed in the intestine and returned to the liver, intestinal uptake of CLF in mice is negligible. researchgate.netnih.gov This property simplifies the interpretation of its plasma clearance and biliary elimination data, making CLF a suitable agent for assessing in vivo liver function without the confounding factor of reabsorption. researchgate.netnih.gov

| Transporter | Km (µM) | Note | Source |

|---|---|---|---|

| OATP1B3 | 4.6 ± 2.7 | High-affinity hepatic uptake transporter. | researchgate.netnih.gov |

| ABCC2 (MRP2) | 3.3 ± 2.0 | High-affinity biliary excretion transporter. | researchgate.netnih.gov |

| ABCC3 (MRP3) | 3.7 ± 1.0 | High-affinity basolateral efflux transporter. | researchgate.netnih.gov |

| NTCP | No Transport | Human Na+-dependent taurocholate-cotransporting polypeptide. | researchgate.netnih.gov |

| ABCB11 (BSEP) | No Transport | Human Bile Salt Export Pump. | researchgate.netnih.gov |

Experimental Models for Biliary Elimination Assessment

CLF is employed in a variety of experimental models to specifically assess biliary elimination. aatbio.comnih.gov In vivo models, such as the bile-fistula rat, allow for the direct collection of bile and the quantification of the rate and extent of CLF excretion after intravenous administration. nih.gov Ex vivo models, like the isolated perfused rat liver, enable the study of hepatic extraction and biliary kinetics under controlled conditions, free from systemic influences. nih.gov In vitro models are also widely used. Sandwich-cultured hepatocytes (SCH) from rats or humans are a key tool; these cells re-establish polarity in culture and form functional bile canalicular networks. oup.comnih.gov This system allows for the direct visualization and quantification of CLF secretion into bile canaliculi and is highly amenable to screening for drug-induced inhibition of biliary transport. oup.commdpi.com Furthermore, membrane vesicles prepared from cells overexpressing specific transporters (e.g., ABCC2) are used to confirm that CLF is a direct substrate of that transporter and to study the kinetics of this interaction. researchgate.net

Applications in Intraoperative Biliary Imaging in Animal Surgery

This compound (CLF) has been investigated as a fluorescent contrast agent for the intraoperative visualization of the biliary tree in preclinical animal models. The primary goal of this application is to enhance the real-time anatomical delineation of biliary structures during surgery, which could potentially reduce the risk of iatrogenic bile duct injuries.

Detailed Research Findings

Research in this area has focused on demonstrating the feasibility and utility of CLF for fluorescence cholangiography. An experimental study in rabbits has shown that the intravenous injection of CLF enables the surgeon to visualize the entire biliary tree with anatomical detail. nih.gov In this study, CLF, a fluorescent bile salt, was administered to rabbits undergoing open laparotomy. unibe.ch Following administration, the biliary tract exhibited fluorescence when illuminated with a Wood's light, a handheld ultraviolet light source. unibe.ch

The principle behind this application lies in the physiological pathway of bile salts. After intravenous injection, CLF is taken up by hepatocytes and subsequently secreted into the bile. This process effectively concentrates the fluorescent agent within the biliary system, including the common bile duct and cystic duct, allowing for their clear demarcation from surrounding non-fluorescent tissues like blood vessels. unibe.ch

While the initial study demonstrated the potential of CLF for this application, detailed quantitative data from this specific study, such as the number of animals, specific imaging parameters, and quantitative outcomes of the fluorescence imaging, are not extensively detailed in the available literature. However, studies on similar fluorescent bile acid derivatives, such as cholylglycylaminofluorescein (CGF), in rabbit models have provided more quantitative insights that may be comparable. For instance, in studies with CGF, apple-green fluorescence was observed in the biliary tract within minutes of infusion and persisted for a duration sufficient for surgical procedures like cholecystectomy. unibe.ch This suggests that fluorescent bile acids, in general, can provide timely and persistent visualization of the biliary anatomy.

Further research would be beneficial to establish a more detailed profile of this compound's performance in intraoperative biliary imaging, including optimal imaging protocols and the full extent of its diagnostic capabilities in various surgical scenarios.

Data Table of Preclinical Studies

The following table summarizes the key findings from the available preclinical research on the use of this compound for intraoperative biliary imaging.

| Parameter | Rabbit Model |

| Animal Model | Rabbit |

| Surgical Procedure | Open Laparotomy |

| Fluorescent Agent | This compound (CLF) |

| Imaging Technique | Fluorescence imaging with a handheld Wood's light |

| Key Finding | Intravenous injection of CLF allowed for the visualization of the entire biliary tree in anatomic detail. nih.gov |

| Additional Notes | Specific quantitative data such as the number of subjects, imaging acquisition times, and fluorescence intensity measurements are not detailed in the available literature. |

Advanced Analytical and Imaging Methodologies Utilizing Cholyl Lysyl Fluorescein

Spectroscopic Characterization

The utility of Cholyl-lysyl-fluorescein as a fluorescent probe is fundamentally dependent on its photophysical properties. These characteristics, including its absorption and emission spectra and its efficiency in converting absorbed light into emitted fluorescence, are crucial for designing and interpreting imaging experiments.

This compound exhibits distinct excitation and emission spectra that are characteristic of its fluorescein (B123965) moiety. The maximal excitation wavelength is approximately 498 nm, with a corresponding peak emission wavelength at 517 nm. aatbio.combiomol.com These spectral properties fall within the blue-green region of the visible spectrum, making CLF compatible with standard fluorescence microscopy filter sets, such as those for fluorescein isothiocyanate (FITC).

| Spectroscopic Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 498 aatbio.combiomol.comaatbio.com |

| Emission Maximum | 517 aatbio.combiomol.comaatbio.com |

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is influenced by the solvent environment, a common characteristic for fluorescein and its derivatives. mdpi.comsemanticscholar.orgnih.gov In a neutral ethanol solution, the quantum yield has been reported to be 0.79, while in an alkaline solution of 0.1N Sodium Hydroxide (NaOH), the quantum yield increases to 0.95. biomol.com This solvent-dependent variation highlights the sensitivity of the fluorescein fluorophore to its chemical surroundings.

| Solvent/Condition | Quantum Yield (Φ) |

|---|---|

| Ethanol (neutral) | 0.79 biomol.com |

| 0.1N NaOH | 0.95 biomol.com |

Quantitative Fluorescent Imaging Techniques

The bright fluorescence and biological relevance of this compound make it an ideal probe for various quantitative imaging applications to study cellular processes in real-time.

Fluorescence microscopy is a key technique for visualizing the distribution of this compound within cells and tissues, providing insights into its transport pathways. nih.gov Studies using confocal microscopy on hepatocyte spheroids have shown that after cellular uptake, CLF concentrates in punctate structures that are consistent with bile canaliculi, the small ducts between hepatocytes that collect bile. researchgate.net This localization demonstrates the compound's utility in visualizing bile acid transport and secretion. aatbio.comaatbio.com

Research has directly assessed the transport capacity of various hepatobiliary transporters for CLF. researchgate.netnih.gov Experiments in cells engineered to express specific transporters have revealed that CLF is a substrate for the organic anion-transporting polypeptide 1B3 (OATP1B3) for uptake into hepatocytes, and for the multidrug resistance-associated protein 2 (ABCC2) for excretion into the bile. researchgate.netnih.gov The close similarity in the hepatocyte uptake and biliary secretion of CLF compared to natural bile acid conjugates makes it a valuable probe for visualizing intracellular bile salt movement. nih.gov

Flow cytometry offers a high-throughput method to quantify the rate of cellular uptake of fluorescent compounds in large cell populations. rsc.orgresearchgate.net This technique can be applied to measure the kinetics of this compound uptake by suspending cells, such as hepatocytes, and monitoring the increase in intracellular fluorescence over time. A flow cytometric kinetic assay performed with the similar fluorescent bile acid analog, Cholylamidofluorescein, demonstrated that living hepatocytes accumulate the compound in a time- and concentration-dependent manner. nih.gov This methodological approach allows for the quantitative analysis of transport kinetics, revealing parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of the transport process, which are crucial for characterizing transporter function. nih.govnih.gov

High-content imaging (HCI), also known as high-content analysis (HCA), combines automated fluorescence microscopy with sophisticated image analysis algorithms to extract quantitative data from cell populations. criver.comthermofisher.comed.ac.uk This methodology has been successfully applied to quantify the biliary excretion of this compound from hepatocytes cultured in a sandwich configuration, which allows them to form functional bile canalicular networks. nih.gov

Using algorithms such as the Cellomics Arrayscan Spot Detector, HCI systems can automatically identify and measure the fluorescence intensity within these canalicular structures, providing a direct quantification of CLF excretion. nih.gov This approach has proven to be a robust and reproducible method for assessing the function of biliary efflux transporters. nih.gov Furthermore, it can be used to screen for drug-induced inhibition of this process, identifying compounds that may pose a risk for drug-induced liver injury (DILI) by impairing bile acid efflux. nih.gov Studies have used this technique to determine the inhibitory potency (IC50 values) of numerous pharmaceuticals on CLF efflux. nih.gov

Intravital Arbitrary Region Image Correlation Spectroscopy (IVARICS)

Intravital Arbitrary Region Image Correlation Spectroscopy (IVARICS) is an advanced imaging technique used to quantify the movement of fluorescent molecules within the tissues of a living animal. biorxiv.org This method has been specifically adapted to study the flux of CLF in the bile canaliculi and interlobular bile ducts of live mice. biorxiv.org

IVARICS works by rapidly acquiring images and analyzing the fluorescence fluctuations caused by the movement of molecules like CLF through a defined region. biorxiv.org By generating correlation maps from these fluctuations, the technique can determine local apparent diffusion coefficients and advection (flow) velocities. biorxiv.org A key advantage of IVARICS is its ability to correct for periodic movements inherent in a living animal, such as heartbeat, respiration, and peristalsis, which could otherwise interfere with the accurate measurement of molecular flux. biorxiv.org

In studies of biliary flux, CLF is administered to visualize the canalicular network. IVARICS is then employed as a complementary method to other techniques to determine diffusion and advection rates in these microscopic biliary compartments. biorxiv.org This approach has been instrumental in challenging previous theories of bile flow, suggesting that bile acid transport in the canaliculi is primarily driven by diffusion rather than osmotic pressure. biorxiv.org

Fluorescence Loss After Photoactivation (FLAP) Techniques

Fluorescence Loss After Photoactivation (FLAP) is another powerful technique used for quantifying the dynamics of fluorescent molecules in living systems. biorxiv.orgnih.govresearchgate.net In the context of hepatobiliary research, FLAP has been used in conjunction with CLF to measure advection and diffusion within individual bile canaliculi in intact mouse livers. biorxiv.org

The FLAP technique involves the photoactivation of a fluorescent molecule in a specific region of interest. nih.gov However, a related and more commonly described technique is Fluorescence Loss in Photobleaching (FLIP). In FLIP, a specific region of a cell or tissue labeled with a fluorescent probe like CLF is repeatedly bleached using a high-intensity laser. wikipedia.orgnih.gov The loss of fluorescence is then monitored over time in adjacent, unbleached areas. wikipedia.org This loss of signal occurs as unbleached CLF molecules diffuse or flow into the bleached region and are subsequently photobleached themselves. wikipedia.orgnih.gov

By analyzing the rate of fluorescence loss in the unbleached regions, researchers can assess the continuity between different compartments and quantify the kinetics of molecular exchange. nih.gov This method, when applied to CLF in the liver, provides quantitative data on the movement and exchange of the bile salt analogue between different parts of the biliary network. biorxiv.org

| Technique | Principle | Application with CLF | Key Findings |

| IVARICS | Analyzes fluorescence fluctuations from molecular movement to calculate local diffusion and flow rates. biorxiv.org | Quantifying CLF diffusion and advection in individual bile canaliculi of living mice. biorxiv.org | Bile transport in canaliculi is dominated by diffusion. biorxiv.org |

| FLAP/FLIP | Monitors the loss of fluorescence in an unbleached region as molecules move into a repeatedly bleached area. wikipedia.orgnih.gov | Measuring CLF flux parameters (diffusion and advection) in the biliary network of live mice. biorxiv.org | Provides quantitative data on the mobility and exchange of CLF within the liver's microanatomy. biorxiv.org |

Chromatographic and Mass Spectrometric Quantification in Biological Matrices

The quantification of CLF and related bile acids in various biological matrices is crucial for pharmacokinetic and mechanistic studies. Methodologies combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) represent the gold standard for the sensitive and specific analysis of bile acids in samples such as bile, urine, and feces. nih.govresearchgate.netmdpi.com

While specific protocols for CLF are proprietary, the general approach is well-established. The process typically involves:

Sample Extraction: Bile acids are first extracted from the biological matrix, often using a C18 reversed-phase solid-phase extraction column. nih.govresearchgate.net

Chromatographic Separation: The extracted compounds are then separated using high-performance liquid chromatography (HPLC). The retention time of CLF has been previously determined using this method. nih.govresearchgate.net

Mass Spectrometric Detection: The separated molecules are ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a mass spectrometer. mdpi.com Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govresearchgate.net

These LC-MS/MS methods are known for their simplicity, sensitivity, and speed, with the ability to identify and quantify conjugated bile acids within minutes. nih.govresearchgate.net Validation of such methods typically demonstrates good linearity, accuracy, and precision, with detection limits often in the low nanogram range. nih.govmdpi.com Such techniques have been successfully applied to quantify CLF excretion in studies using animal models, such as wild-type and transporter-knockout mice, to elucidate the specific roles of transporters like ABCC2 in its biliary excretion. researchgate.net

| Parameter | LC-MS/MS Method Details |

| Sample Types | Bile, Serum, Urine, Feces. nih.govresearchgate.net |

| Extraction | C18 Solid-Phase Extraction. nih.govresearchgate.net |

| Separation | High-Performance Liquid Chromatography (HPLC). nih.gov |

| Detection | Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS). nih.govmdpi.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM). nih.govresearchgate.net |

| Typical Lower Limit of Quantification | 1-5 ng/mL. nih.govmdpi.com |

Immunological Detection Methods (e.g., competitive immunoassay for CLF)

Immunological methods offer an alternative to mass spectrometry for the quantification of CLF in biological samples. A competitive enzyme-linked immunosorbent assay (ELISA) has been specifically developed for this purpose. google.com This type of assay is a powerful tool for monitoring pharmacokinetic parameters and for diagnostic applications. google.com

The principle of the competitive immunoassay for CLF involves competition between unlabeled CLF (in the sample) and a labeled tracer for a limited number of binding sites on a specific antibody. google.com One format of this assay utilizes:

A fluorescein-specific monoclonal antibody. google.com

A known quantity of a fluorescein-horseradish peroxidase (HRP) conjugate, which serves as the tracer.

A microtiter plate coated to capture the antibody. google.com

In this system, the CLF present in a biological sample competes with the FITC-HRP conjugate for binding to the anti-fluorescein antibody. google.com The amount of HRP conjugate that binds to the antibody is inversely proportional to the concentration of CLF in the sample. After washing away unbound components, a substrate is added that reacts with the bound HRP to produce a measurable signal. The concentration of CLF in the sample is then determined by comparing this signal to a standard curve generated with known concentrations of CLF. google.com This immunoassay provides a robust method for quantifying CLF without the need for direct fluorescence measurement, which can be an indirect and less precise method. google.com

| Component | Function in Competitive ELISA for CLF |

| CLF in Sample | The analyte to be quantified; acts as the competitor. google.com |

| Fluorescein-Specific Antibody | Binds to both CLF and the labeled tracer. google.com |

| FITC-HRP Conjugate | Labeled tracer that competes with sample CLF for antibody binding. google.com |

| Streptavidin-Coated Plate | Captures the biotinylated antibody-antigen complex. google.com |

| HRP Substrate | Reacts with bound HRP to generate a quantifiable signal. google.com |

Future Research Directions and Methodological Enhancements

Development of Cholyl-lysyl-fluorescein Derivatives with Tuned Spectroscopic Properties (e.g., longer wavelength emission)

A significant area of future research involves the chemical modification of the this compound molecule to alter its spectroscopic properties. The goal is to create derivatives that emit light at longer wavelengths, moving towards the near-infrared (NIR) spectrum. acs.org Probes that fluoresce in the visible range, like the original CLF, have limitations in terms of tissue penetration and can be subject to interference from autofluorescence of biological tissues. acs.org

The synthesis of novel bile acid derivatives with near-infrared fluorescence (NIRBADs) represents a promising approach. acs.org These compounds are designed to retain the essential bile acid structure necessary for recognition by hepatobiliary transporters while incorporating a fluorochrome that emits in the NIR range (780–2500 nm). acs.org This shift to longer wavelengths offers the advantage of deeper tissue penetration, making these probes potentially suitable for non-invasive in vivo imaging. acs.org

One strategy for creating these derivatives involves conjugating a bile acid, such as cholic acid, with a fluorescent tag that has a terminal triple bond, allowing for a 1,3-dipolar cycloaddition reaction with an azide-modified bile acid. acs.org This method aims to preserve the stereochemistry of the bile acid's chiral centers to ensure it is still recognized by bile acid transporters. acs.org

The table below outlines some key characteristics of these novel near-infrared bile acid derivatives.

| Derivative Type | Fluorochrome | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Advantage |

| NIRBADs | Alkynocyanine 718 | ~664 | ~718 | Enhanced tissue penetration for in vivo imaging acs.org |

Integration of this compound with Advanced In Vitro Organ-on-Chip Systems